molecular formula C6H11Cl2N3O B13124432 5-(Aminomethyl)-2-methylpyrimidin-4(3H)-onedihydrochloride

5-(Aminomethyl)-2-methylpyrimidin-4(3H)-onedihydrochloride

Cat. No.: B13124432
M. Wt: 212.07 g/mol
InChI Key: TVTWIUAEJUTEBF-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-methylpyrimidin-4(3H)-onedihydrochloride is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4(3H)-onedihydrochloride typically involves the reaction of 2-amino-4-methylpyrimidine with formaldehyde and hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-methylpyrimidin-4(3H)-onedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-(Aminomethyl)-2-methylpyrimidin-4(3H)-onedihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-methylpyrimidin-4(3H)-onedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Aminomethyl)-2-(methylsulfonyl)-4(3H)-pyrimidinone
  • 5-Aminouracil
  • 7-Deaza-7-Aminomethyl-Guanine

Uniqueness

5-(Aminomethyl)-2-methylpyrimidin-4(3H)-onedihydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H11Cl2N3O

Molecular Weight

212.07 g/mol

IUPAC Name

5-(aminomethyl)-2-methyl-1H-pyrimidin-6-one;dihydrochloride

InChI

InChI=1S/C6H9N3O.2ClH/c1-4-8-3-5(2-7)6(10)9-4;;/h3H,2,7H2,1H3,(H,8,9,10);2*1H

InChI Key

TVTWIUAEJUTEBF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=O)N1)CN.Cl.Cl

Origin of Product

United States

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